molecular formula C24H20ClN3O2S3 B2509379 (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide CAS No. 301222-88-8

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide

Cat. No. B2509379
CAS RN: 301222-88-8
M. Wt: 514.07
InChI Key: BPGVDIKPMUOXNF-MOSHPQCFSA-N
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Description

(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(2-chlorobenzyl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C24H20ClN3O2S3 and its molecular weight is 514.07. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 4-thiazolidinones containing a benzothiazole moiety have demonstrated significant anticancer activity. A series of these compounds were synthesized and tested in vitro by the National Cancer Institute, revealing anticancer activity on several cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, one in particular showed notable activity with average logGI(50) and logTGI values, indicating its potential as a promising candidate for further anticancer research (Havrylyuk et al., 2010).

Structural and Computational Analysis

A specific derivative of thiazolidin-4-one, characterized by X-ray single crystal diffraction and theoretical investigations using HF and DFT levels of theory, demonstrated significant structural insights. This study's findings on intra- and intermolecular contacts, as well as Hirshfeld surfaces analysis, provide a deeper understanding of the compound's molecular interactions, which could be pivotal for designing drugs with enhanced efficacy and specificity (Khelloul et al., 2016).

Matrix Metalloproteinase (MMP) Inhibition

Research on 4-thiazolidinone derivatives has identified their potential in inhibiting matrix metalloproteinases (MMPs), crucial enzymes involved in tissue damage and inflammatory processes. A specific study synthesized compounds combining a benzisothiazole and 4-thiazolidinone framework, showing significant anti-inflammatory potential and the ability to inhibit MMP-9 at nanomolar levels. This suggests a promising avenue for developing new treatments for diseases characterized by excessive MMP activity, including various forms of cancer and inflammatory conditions (Incerti et al., 2018).

Benzodiazepine Receptor Agonism

A study on 4-thiazolidinone derivatives explored their role as agonists of benzodiazepine receptors, indicating their potential utility in neurological and psychiatric disorders. Some synthesized compounds exhibited considerable anticonvulsant activity in models of epilepsy, without impairing learning and memory. This research opens up possibilities for developing new therapeutic agents targeting the central nervous system, offering benefits in the treatment of conditions such as anxiety, insomnia, and seizures (Faizi et al., 2017).

properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S3/c25-19-10-5-4-9-17(19)14-18-15-26-23(32-18)27-21(29)11-6-12-28-22(30)20(33-24(28)31)13-16-7-2-1-3-8-16/h1-5,7-10,13,15H,6,11-12,14H2,(H,26,27,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGVDIKPMUOXNF-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.